5-CF₃ vs. 4-CF₃ Regioisomeric Comparison
The target compound, with the –CF₃ group at the pyridine 5-position (para to the thiourea-bearing C2 nitrogen), exhibits an XLogP3-AA of 1.3 and two hydrogen-bond donor sites (thiourea –NH₂ and –NH–), as computed by PubChem [1]. In contrast, the 4-CF₃ regioisomer (1-(4-(trifluoromethyl)pyridin-2-yl)thiourea) positions the electron-withdrawing group ortho to the ring nitrogen, altering the electronic environment at the thiourea attachment point. This positional difference modulates the pKa of the thiourea –NH protons and the nucleophilicity of the terminal –NH₂, which are critical parameters for chemoselective acylation, alkylation, or cyclocondensation reactions . While direct experimental pKa values are not publicly available for either regioisomer, the computed XLogP3-AA of 1.3 for the 5-CF₃ compound provides a quantitative reference point for lipophilicity-driven property comparisons [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; H-Bond Donors = 2; H-Bond Acceptors = 5 [1] |
| Comparator Or Baseline | 1-(4-(trifluoromethyl)pyridin-2-yl)thiourea (regioisomer): XLogP3-AA value not independently verified in public databases; identical molecular formula C₇H₆F₃N₃S, MW 221.21 g/mol |
| Quantified Difference | XLogP3-AA = 1.3 for target compound; comparator XLogP3-AA unavailable for direct comparison, but regioisomeric substitution is expected to yield a different computed value due to altered dipole moment and hydrogen-bonding topology |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
Regioisomeric identity determines the compound's electronic and steric profile, which directly governs reaction selectivity in downstream derivatization; procurement of the incorrect regioisomer can lead to failed synthetic campaigns.
- [1] PubChem. Compound Summary for CID 18506835: [5-(Trifluoromethyl)pyridin-2-yl]thiourea. Computed Properties: XLogP3-AA = 1.3; H-Bond Donor Count = 2; H-Bond Acceptor Count = 5; Rotatable Bond Count = 1. View Source
